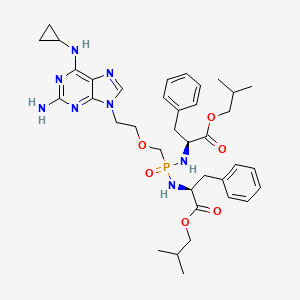![molecular formula C19H32N8O5 B607805 5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2807 is a potent and selective inhibitor of the enzyme SET and MYND domain-containing protein 3 (SMYD3). This compound is known for its ability to competitively inhibit the binding of S-adenosylmethionine (SAM) to SMYD3, with a dissociation constant (Ki) of 14 nanomolar and an inhibitory concentration (IC50) of 130 nanomolar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2807 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of GSK2807 is synthesized through a series of condensation and cyclization reactions. This often involves the use of reagents such as trifluoroacetic acid and various amines under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, methylation, and other modifications using reagents like methyl iodide and sodium hydride.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of GSK2807 follows similar synthetic routes but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
GSK2807 undergoes several types of chemical reactions, including:
Oxidation: GSK2807 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within GSK2807, potentially altering its activity.
Substitution: GSK2807 can participate in substitution reactions, where functional groups are replaced by others, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of GSK2807.
Scientific Research Applications
GSK2807 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of SMYD3 and its role in methylation processes.
Biology: Employed in cellular and molecular biology to investigate the effects of SMYD3 inhibition on gene expression and protein function.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in cancers where SMYD3 is overexpressed.
Industry: Utilized in the development of new epigenetic drugs and as a reference compound in drug discovery and development.
Mechanism of Action
GSK2807 exerts its effects by competitively inhibiting the binding of S-adenosylmethionine (SAM) to the enzyme SMYD3. This inhibition prevents the methylation of target proteins, which is a critical process in gene regulation and expression. The high-resolution crystal structure of SMYD3 bound to GSK2807 reveals that the compound bridges the SAM-binding pocket and the substrate lysine tunnel, effectively blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
GSK343: Another SMYD3 inhibitor with a different binding profile.
BAY-598: A selective inhibitor of SMYD2, closely related to SMYD3.
EPZ031686: An inhibitor targeting the enzyme EZH2, involved in histone methylation.
Uniqueness of GSK2807
GSK2807 is unique due to its high selectivity and potency for SMYD3 compared to other similar compounds. It exhibits a 24-fold selectivity for SMYD3 over the closely related enzyme SMYD2, making it a valuable tool for studying the specific functions of SMYD3 in various biological processes .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H32N8O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C19H32N8O5/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1 |
InChI Key |
FYXRZDCUJHGULY-URQYDQELSA-N |
SMILES |
O=C(O)[C@@H](N)CCN(C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)CCCN(C)C |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-2807; GSK2807; GSK 2807 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


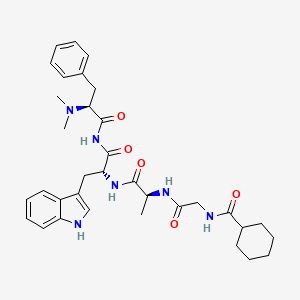
![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)


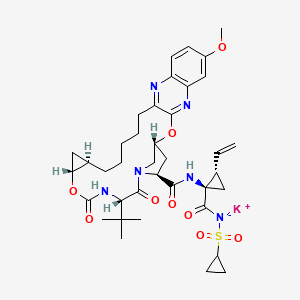
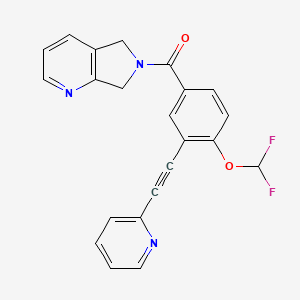
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
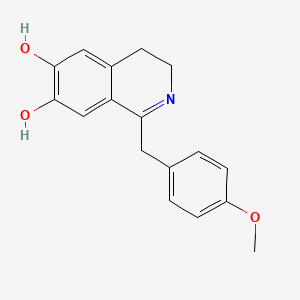
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
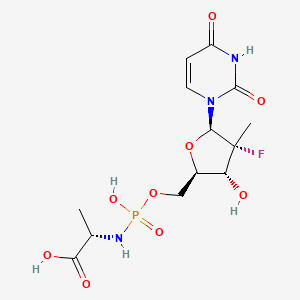
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
